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Compound of Interest

3-Methanesulfinylcyclohexan-1-
Compound Name:
amine

Cat. No. 82535996

Abstract

This technical guide provides a structured overview of the key spectroscopic data for the
compound 3-Methanesulfinylcyclohexan-1-amine (CAS: 1341744-25-9). Due to the limited
availability of public experimental data for this specific molecule, this document serves as a
comprehensive template, outlining the expected spectroscopic characteristics based on its
functional groups and providing detailed, standardized experimental protocols for data
acquisition. The guide is intended to assist researchers in the empirical analysis and
characterization of this and structurally related compounds. Included are placeholder tables for
Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,
alongside detailed methodologies for these analytical techniques.

Introduction

3-Methanesulfinylcyclohexan-1-amine is a bifunctional organic molecule containing a
primary amine and a sulfoxide group attached to a cyclohexane scaffold. Its structural features
make it a potential building block in medicinal chemistry and materials science. Accurate
spectroscopic characterization is the cornerstone of chemical research, ensuring structural
integrity, purity, and providing a basis for further studies. This document outlines the necessary
spectroscopic framework for this compound.
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Compound Details:

IUPAC Name: 3-Methanesulfinylcyclohexan-1-amine

Molecular Formula: C7H1sNOS

Molecular Weight: 161.27 g/mol

CAS Number: 1341744-25-9

Predicted Spectroscopic Characteristics

The following sections detail the anticipated spectral features of 3-
Methanesulfinylcyclohexan-1-amine based on the known spectroscopic behavior of its
constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum is expected to be complex due to the stereochemistry of
the cyclohexane ring and the presence of the chiral sulfoxide group, which can make adjacent
protons diastereotopic.

Cyclohexane Protons (CH, CHz): A series of complex, overlapping multiplets are expected in
the range of 1.0 - 2.2 ppm.

e Proton on Carbon Bearing Amine (CH-NH2): A multiplet expected around 2.5 - 3.2 ppm,
shifted downfield by the adjacent electron-withdrawing amine group.[1]

o Amine Protons (NHz): A broad singlet typically appearing between 1.0 - 3.5 ppm. The
chemical shift and appearance are highly dependent on solvent, concentration, and
temperature. This signal will disappear upon D20 exchange.[2]

o Methyl Protons (S(O)-CHs): A singlet is expected around 2.5 - 2.8 ppm, characteristic of a
methyl group attached to a sulfoxide.

13C NMR: The carbon spectrum will provide information on the number of unique carbon
environments.
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e Cyclohexane Carbons (CHz): Resonances are expected in the aliphatic region of 25 - 45
ppm.[3][4]

o Carbon Bearing Amine (C-NH3z): This carbon is expected to resonate around 50 - 60 ppm.[5]

o Carbon Bearing Sulfoxide (C-S(O)): This carbon's resonance is anticipated in the 55 - 65
ppm range.

o Methyl Carbon (S(O)-CHs): The methyl carbon of the methanesulfinyl group should appear
around 35 - 45 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of the amine and sulfoxide
groups.

e N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the
3300 - 3500 cm~1 region, corresponding to the asymmetric and symmetric N-H stretches.
These bands are typically less broad than O-H stretches.[2][6]

e N-H Bending (Scissoring): A medium to strong absorption is anticipated between 1580 -
1650 cm~1.[7]

e C-H Stretching: Aliphatic C-H stretching vibrations will produce strong, sharp peaks just
below 3000 cm™1, typically in the 2850 - 2960 cm~1 range.

e S=0 Stretching: A strong, characteristic absorption for the sulfoxide group is expected in the
range of 1030 - 1070 cm~1.

e C-N Stretching: A weak to medium band for the aliphatic C-N stretch should appear between
1000 - 1250 cm~1,[6]

Mass Spectrometry (MS)

e Molecular lon (M*): According to the Nitrogen Rule, a molecule with a single nitrogen atom
will have an odd nominal molecular weight. Therefore, the molecular ion peak is expected at
m/z 161.[8] This peak may be weak or absent in electron ionization (El) due to
fragmentation.
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o Key Fragmentation Pathways:

o o-Cleavage: The most common fragmentation for amines is cleavage of the C-C bond
adjacent to the nitrogen atom. This would lead to the loss of alkyl radicals from the
cyclohexane ring. The base peak for many cyclic amines is at m/z 30 (CH2=NHz2").[9]

o Loss of Sulfoxide Group: Fragmentation may involve the loss of the methanesulfinyl group
(-S(O)CHs, 63 Da) or rearrangements involving the sulfoxide moiety.[10][11]

o Ring Fragmentation: The cyclohexane ring can undergo characteristic fragmentation,
leading to a series of peaks separated by 14 Da (CHz units).

Data Presentation

The following tables are templates. They should be populated with empirically obtained data.

Table 1: *H NMR Data (Solvent: CDCls, 400 MHz)

. . Coupling
Chemical Shift Lo . )
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
e.g., 2.95 m 1H - H-1
e.g., 2.65 S 3H - S(0)-CHs
Cyclohexane
e.g., 1.20-2.10 m 8H -

CH:

le.g., 1.55 | brs|2H | - | -NHz |

Table 2: 3C NMR Data (Solvent: CDCls, 100 MHz)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://future4200.com/uploads/short-url/fN3wAZGRrMnnIptHPgrEpZ8YxnC.pdf
https://www.researchgate.net/publication/230039270_Mass_Spectra_of_Sulfoxides_and_Sulfones
https://www.researchgate.net/figure/Fragmentation-of-asymmetric-and-symmetric-sulfoxide-moieties-Fragments-generated-upon_fig3_325826087
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2535996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Chemical Shift (8) ppm Assighment
e.g., 58.5 C-3

e.g., 52.1 C-1

e.g., 40.2 S(0)-CHs
e.g., 334 C-2

e.g., 31.8 C-4

e.g.,, 25.9 C-6

| e.g., 24.7 | C-5 |

Table 3: IR Absorption Data (Sample Preparation: Thin Film/KBr Pellet)

Wavenumber (cm~—?) Intensity (s, m, w, br) Assighment

e.g., 3380, 3295 m N-H stretch (asym. & sym.)
e.g., 2935, 2860 S C-H stretch (aliphatic)

e.g., 1610 m N-H bend (scissoring)

e.g., 1045 S S=0 stretch

| e.g., 1180 | w | C-N stretch |

Table 4: Mass Spectrometry Data (lonization Method: Electron lonization - EI)

m/z Relative Intensity (%) Proposed Fragment
e.g., 161 15 [M]*
e.g., 98 45 [M - S(O)CHs]*

| e.g., 30 | 100 | [CH2NH2]* |
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Experimental Protocols
Nuclear Magnetic Resonance (NMR)

o Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a
deuterated solvent (e.g., CDCls, D20, DMSO-ds) in a standard 5 mm NMR tube.[12] Ensure
the sample is fully dissolved.

e Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:

o Pulse Program: Standard single-pulse experiment.

[¢]

Acquisition Time: 3-4 seconds.

[¢]

Relaxation Delay: 1-2 seconds.

[e]

Number of Scans: 8-16 scans, depending on sample concentration.

(¢]

Referencing: Reference the spectrum to the residual solvent peak or an internal standard
(e.g., TMS at 0.00 ppm).

e 13C NMR Acquisition:

o Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30).

[e]

Spectral Width: 0-220 ppm.[13]

[e]

Acquisition Time: 1-2 seconds.

o

Relaxation Delay: 2-5 seconds.

[¢]

Number of Scans: 512-2048 scans, as 3C has low natural abundance and sensitivity.[13]

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
Phase correct the spectrum and perform baseline correction. Integrate *H NMR signals and
pick peaks for both *H and 13C spectra.
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Fourier-Transform Infrared (FT-IR) Spectroscopy

o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with ~100 mg of dry, spectroscopy-grade potassium
bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.

o Transfer the powder to a pellet-pressing die.

o Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent
pellet.

o Sample Preparation (Thin Film Method for liquids/low-melting solids):

o If the sample is a viscous liquid, place a small drop between two salt plates (e.g., NaCl or
KBr).

o Gently press the plates together to form a thin film.
e Acquisition:

o Obtain a background spectrum of the empty sample compartment or the pure KBr pellet to
account for atmospheric CO2 and Hz0, as well as any instrumental artifacts.[14]

o Place the sample in the spectrometer's sample holder.

o Acquire the sample spectrum over the range of 4000-400 cm~1. Typically, 16-32 scans are
co-added to improve the signal-to-noise ratio.

o Data Processing: The instrument software automatically ratios the sample spectrum against
the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

e Instrumentation: A mass spectrometer equipped with an Electron lonization (El) source is
typically used for small, volatile molecules.
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» Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled
with gas chromatography (GC-MS), via the GC column. The sample is volatilized in the
source.

e |onization:

o In the ion source, the gaseous analyte molecules are bombarded by a beam of electrons,
typically with an energy of 70 eV.[15][16]

o This high energy causes the ejection of an electron from the molecule, forming a radical
cation (the molecular ion, M*), and induces fragmentation.[16][17]

e Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a
quadrupole) based on their mass-to-charge ratio (m/z).

o Detection: lons are detected, and their abundance is plotted against their m/z value to
generate the mass spectrum.

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic characterization
of a newly synthesized chemical compound like 3-Methanesulfinylcyclohexan-1-amine.
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Compound Synthesis & Purification
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Caption: General workflow for spectroscopic identification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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